(E)-2-Fluorobenzaldehyde oxime
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
451-79-6 |
|---|---|
Molecular Formula |
C7H6FNO |
Molecular Weight |
139.13 g/mol |
IUPAC Name |
(NZ)-N-[(2-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6FNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5- |
InChI Key |
YPVOCNRPBFPDLO-UITAMQMPSA-N |
SMILES |
C1=CC=C(C(=C1)C=NO)F |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\O)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)F |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
Direct Synthesis of (E)-2-Fluorobenzaldehyde Oxime
The direct synthesis of this compound is primarily achieved through the oximation of 2-fluorobenzaldehyde (B47322). This reaction is a cornerstone for accessing this valuable chemical intermediate.
The foundational method for synthesizing this compound involves the condensation reaction between 2-fluorobenzaldehyde and a hydroxylamine (B1172632) salt, typically hydroxylamine hydrochloride. smolecule.comicm.edu.plresearchgate.net This nucleophilic addition-elimination reaction is generally facilitated by a mild base to neutralize the liberated acid and free the hydroxylamine nucleophile.
Commonly employed bases include sodium acetate (B1210297), which is effective in promoting the reaction. smolecule.comicm.edu.plresearchgate.net The reaction is typically conducted in a polar protic solvent system, such as an ethanol-water mixture, which aids in dissolving both the organic substrate and the inorganic reagents. smolecule.comicm.edu.plresearchgate.net The general reaction is as follows:
C₇H₅FO + NH₂OH·HCl → C₇H₆FNO + H₂O + HCl
This straightforward protocol provides a reliable route to the desired oxime. A variation of this method has been described for a related compound, 5-bromo-2-fluorobenzaldehyde (B134332) oxime, where an aqueous solution of hydroxylamine hydrochloride and sodium acetate is added to an ethanolic solution of the aldehyde. icm.edu.plresearchgate.net
The oximation of 2-fluorobenzaldehyde can result in two geometric isomers, (E) and (Z). For this compound, the (E)-isomer is generally the thermodynamically more stable and favored product due to steric factors. smolecule.com The antiperiplanar arrangement of the hydroxyl group and the aldehyde proton in the (E)-isomer minimizes steric hindrance. smolecule.com
Optimization of reaction conditions is crucial for maximizing the yield and ensuring high stereoselectivity. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time. For instance, a study on the oximation of benzaldehyde (B42025) demonstrated that using a recoverable SiO₂@FeSO₄ nanocomposite as a catalyst under solvent-free conditions can lead to excellent yields in a significantly shorter reaction time (10-15 minutes) at a temperature of 70-80°C. researchgate.net While this was not specifically performed on 2-fluorobenzaldehyde, the principle is applicable.
In a typical procedure for a substituted analog, 5-bromo-2-fluorobenzaldehyde oxime, the reaction mixture was stirred at room temperature and then cooled, yielding the product which was purified by crystallization from ethanol (B145695) with a reported yield of 84.3%. icm.edu.plresearchgate.net Another protocol for a similar fluorinated oxime suggests a reaction time of 6-12 hours at 60-80°C to ensure completion. smolecule.com
Table 1: Oximation Reaction Conditions and Yields for Fluorinated Benzaldehyde Oximes
| Substrate | Reagents | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-bromo-2-fluorobenzaldehyde | Hydroxylamine hydrochloride, Sodium acetate | Ethanol/Water | Room Temperature | 10 min stirring, then cooling | 84.3% | icm.edu.plresearchgate.net |
| 2,4-Difluorobenzaldehyde | Hydroxylamine hydrochloride, Sodium acetate | Ethanol/Water (3:1 v/v) | 60-80°C | 6-12 hours | Not specified | smolecule.com |
Synthesis of Diverse this compound Derivatives
The this compound moiety serves as a scaffold for the synthesis of a wide range of derivatives through functionalization at the oxime group or the aromatic ring.
The hydroxyl group of the oxime is a prime site for derivatization, leading to the formation of oxime ethers and esters. These derivatives are often explored for various applications, including as potential insecticides. google.com
Oxime Esters: O-acylation is a common strategy to produce oxime esters. This can be achieved by reacting this compound with an acylating agent. For example, the reaction with vinyl chloroformate in the presence of a suitable base yields the corresponding O-ethoxycarbonyl oxime ester with a high yield of 90%. google.com Similarly, undecenoic acid-based oxime esters have been synthesized from various substituted benzaldehyde oximes, highlighting a general method where an undecenoic acid is coupled to the oxime. niscpr.res.inresearchgate.net
Oxime Ethers: O-alkylation provides access to oxime ethers. A general method involves using a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) to deprotonate the oxime, followed by the addition of an alkyl halide. google.com Furthermore, metal-free methods have been developed for the synthesis of oxime ethers, such as the reaction of sulfonyl oxime ethers with various amines at ambient temperature. acs.org
Table 2: Synthesis of O-Functionalized this compound Derivatives
| Derivative Type | Reactant for Oxime | Reaction Type | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| O-ethoxycarbonyl oxime ester | Vinyl chloroformate | Acylation | Methylene (B1212753) dichloride or Chloroform | 90% | google.com |
| Oxime ether | Alkyl halide | O-alkylation | DMF with NaH | Not specified | google.com |
Functionalization of the aromatic ring of this compound can be achieved either by starting with an already substituted 2-fluorobenzaldehyde or by direct modification of the oxime's aromatic ring.
Substitution Reactions: The synthesis of compounds like 5-bromo-2-fluorobenzaldehyde oxime demonstrates that substituents can be present on the aromatic ring prior to the oximation reaction. icm.edu.plresearchgate.net This approach allows for a wide variety of substituted derivatives. The Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds, is a potential route for further functionalizing halogenated derivatives of this compound. chemie-brunschwig.ch
Annulation Reactions: The oxime and the ortho-fluoro substituent can participate in cyclization reactions to form fused heterocyclic systems. A notable example is the reaction of o-fluorobenzaldehydes and their O-methyloximes with hydrazine (B178648) to synthesize indazoles. researchgate.net This reaction proceeds via condensation and subsequent intramolecular nucleophilic aromatic substitution, where the hydrazine attacks the imine carbon and the resulting intermediate cyclizes by displacing the fluoride (B91410) ion. researchgate.net Other annulation strategies reported for oximes in general, which could be applicable to this compound derivatives, include cobalt-catalyzed [4+2] annulation with alkynes to yield isoquinolines and intramolecular oxidative cycloaddition of O-propargyl aldoximes to form condensed isoxazoles. nih.govresearchgate.net
The this compound core is a valuable synthon for constructing larger, more complex molecular architectures. The oxime functional group is particularly useful for chemoselective ligation reactions.
Oxime bond formation is a reliable method for bioconjugation and has been used to link molecules for applications in medicinal chemistry and molecular imaging. researcher.life For instance, 4-fluorobenzaldehyde (B137897), a related compound, has been used to form oxime linkages with aminooxy-functionalized molecules to create F-18 labeled inhibitors for positron emission tomography (PET). researcher.lifed-nb.info This strategy is directly applicable to this compound for creating novel imaging agents or targeted therapeutics.
The synthesis of indazoles from o-fluorobenzaldehyde oximes is another example of creating hybrid architectures, as the indazole core is a prominent feature in many biologically active compounds. researchgate.net Similarly, the creation of undecenoic acid-based oxime esters combines the fluorinated aromatic oxime with a long-chain fatty acid, resulting in hybrid molecules with potential antimicrobial and antioxidant properties. researchgate.net
Stereoselective and Enantioselective Approaches in Oxime Synthesis
The synthesis of oximes, including fluorinated derivatives like this compound, presents unique stereochemical challenges. The C=N double bond gives rise to geometric isomers (E/Z), and the introduction of chiral centers necessitates enantioselective control. This section explores strategies to address these challenges, focusing on isomer control in aldoximes and asymmetric catalysis in cyclization reactions involving fluorinated oximes.
Strategies for E/Z Isomer Control in Aldoximes
The synthesis of aldoximes from aldehydes and hydroxylamine often yields a mixture of E and Z geometric isomers. researchgate.net The ratio of these isomers can be influenced by reaction conditions, with temperature playing a critical role in determining the equilibrium position. researchgate.net However, achieving high stereoselectivity for a single isomer typically requires specific synthetic strategies.
Several methods have been developed to control the E/Z configuration:
Acid-Catalyzed Isomerization: One common technique involves the treatment of an E/Z isomer mixture with an acid. For instance, treating a solution of an E/Z mixture of aryl alkyl ketoximes in an anhydrous organic solvent with a protic or Lewis acid can lead to the precipitation of the pure E isomer as an immonium salt. google.comgoogle.com Subsequent neutralization recovers the highly pure E-oxime. google.comgoogle.com While much of the documented success with this method is in the context of ketoximes, the principles can be extended to aldoximes, where E/Z isomerization can occur via the hydrochloride salt. google.comgoogle.com
Domino Reactions: A highly stereoselective synthesis for E-aldoximes has been developed using a base-catalyzed domino aza-Michael/retro-Michael reaction of hydroxylamine with 2-benzylidenemalononitrile derivatives. This approach yields E-isomers with high diastereomeric purity (>95:5 dr). researchgate.net
Supramolecular Chemistry: An innovative approach utilizes self-assembled coordination cages. The confinement of alkyl-O-methyl aldoximes within a water-soluble capsule featuring benzoselenodiazole walls has been shown to selectively bind and even isomerize the E-isomer to the Z-isomer within the capsular cavity. acs.org This method demonstrates high selectivity for the Z-isomer, driven by the specific host-guest interactions. acs.org
Pathway-Controlled Synthesis: In some complex systems, the choice of synthetic pathway can dictate the final isomeric outcome. By altering the sequence of reactions, it is possible to selectively produce either the E or Z isomer of a target oxime. ingentaconnect.com
The thermodynamic stability of the isomers, influenced by steric and electronic factors, often favors the formation of the (E)-isomer, as seen in the synthesis of related compounds like (E)-2,4-difluorobenzaldehyde oxime. smolecule.com The antiperiplanar arrangement in the E configuration is generally more stable. smolecule.com
Asymmetric Catalysis in Fluorinated Oxime Cyclization Reactions
The development of chiral fluorine-containing compounds is a significant area of research, driven by their applications in pharmaceutical and agrochemical sciences. nih.gov Asymmetric catalysis provides a powerful tool for constructing these molecules with high enantioselectivity. A key strategy involves the asymmetric fluorocyclization of ene-oximes (oximes containing a tethered alkene), which can be catalyzed by chiral phase-transfer catalysts. nih.govresearchgate.net
A notable example is the enantioselective 5-exo-fluorocyclization of ene-oximes to produce fluorinated isoxazolines. nih.govresearchgate.net This transformation can be effectively catalyzed by a linked-binaphthyl dicarboxylic acid, which acts as an anionic phase-transfer catalyst, in the presence of an electrophilic fluorinating agent such as Selectfluor. nih.govresearchgate.net
The proposed mechanism suggests that the reaction proceeds through the formation of a fluoro-carbocation intermediate. acs.org The chiral catalyst is believed to interact with this intermediate through hydrogen bonding, which is crucial for achieving high asymmetric induction and controlling the conformation during the enantioselective-determining cyclization step. nih.govresearchgate.net
| Catalyst System | Substrate Type | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |
| Linked-binaphthyl dicarboxylic acid / Selectfluor | Ene-oxime | 5-exo-Fluorocyclization | Fluorinated Isoxazoline (B3343090) | Moderate to Good | nih.govresearchgate.net |
| Dianionic Phase-Transfer Catalyst / Selectfluor | Allylic Amide | 6-endo-Fluorocyclization | Fluorinated Dihydrooxazine | Up to 99% | researchgate.netacs.org |
| Copper / Chiral Ligand | Alkene-tethered Oxime Ester | Borylcupration/Cyclization | Borylated 1-Pyrroline | Up to 99:1 er | nih.gov |
Optimization studies have shown that the choice of base and solvent can influence the chemical yield and enantioselectivity, though the catalyst structure plays the most critical role. researchgate.net While deprotonative fluorination can be a competing reaction, conditions can be tuned to favor the desired cyclization pathway. nih.govresearchgate.net This methodology represents a significant advance in creating chiral fluorinated heterocyclic scaffolds from oxime precursors.
Deoximation Chemistry: Regeneration of Carbonyl Compounds from this compound
Oximes serve as crucial protecting groups for carbonyl compounds in organic synthesis. scielo.br Consequently, the efficient and mild regeneration of the parent carbonyl compound from the oxime, a process known as deoximation, is of significant importance. scielo.brsciforum.net A variety of methods have been developed for this transformation, offering different advantages in terms of reaction conditions, selectivity, and environmental impact. These methods are broadly applicable and can be used for the conversion of this compound back to 2-Fluorobenzaldehyde.
Key deoximation strategies include:
Hydrolytic Methods: These methods often employ metal salts to promote the hydrolysis of the C=N bond. A green chemistry approach uses cupric chloride dihydrate (CuCl₂·2H₂O) in an acetonitrile-water mixture. This method is efficient, operates under mild reflux conditions, and the copper salt can be recovered and reused. organic-chemistry.org
Oxidative Cleavage: A wide range of oxidizing agents can cleave the oxime functionality.
N-Bromophthalimide (NBPI): Using NBPI under microwave irradiation in acetone/water provides a rapid and high-yielding conversion to the corresponding aldehyde, avoiding over-oxidation to the carboxylic acid. scielo.br
Gaseous Nitrogen Dioxide (NO₂): This represents a simple, solvent-free method where gaseous NO₂ at room temperature quantitatively converts oximes to carbonyl compounds in very short reaction times. sciforum.net
Electrooxidative Deoximation: An electrochemical protocol offers a clean and green alternative that avoids chemical oxidants. The reaction proceeds through an electrooxidative pathway where water serves as the oxygen source for the final carbonyl product. organic-chemistry.org
Photosensitized Reactions: Deprotection can be achieved through photoinduced electron transfer. These reactions often proceed via an iminoxyl radical intermediate, with yields being sensitive to the solvent and the type of sensitizer (B1316253) used. acs.org
The table below summarizes various deoximation methods applicable to the regeneration of carbonyls from their oximes.
| Reagent/Method | Conditions | Solvent | Key Features | Reference(s) |
| Cupric Chloride Dihydrate (CuCl₂·2H₂O) | Reflux (75°C) | Acetonitrile/Water | Green method, recoverable promoter, high yields (85-98%) | organic-chemistry.org |
| N-Bromophthalimide (NBPI) | Microwave Irradiation | Acetone/Water | Very short reaction times, high selectivity, no over-oxidation | scielo.br |
| Gaseous Nitrogen Dioxide (NO₂) | Room Temperature | Solvent-free | Rapid (< 5 min), quantitative yields, no waste | sciforum.net |
| Electrooxidation | Carbon Electrodes | 1,2-Dichloroethane/Water | Avoids chemical oxidants, excellent functional group compatibility | organic-chemistry.org |
| Photosensitized Electron Transfer | Light, Sensitizer (e.g., Chloranil) | Various (e.g., Acetonitrile, Benzene) | Involves radical intermediates, yields depend on conditions | acs.org |
| Copper(II) Schiff-base complexes / NaIO₄ | Room Temperature | Acetonitrile/Water | Catalytic, high selectivity, excellent yields | inorgchemres.org |
| Various Oxidants (e.g., PCC, QFC) | Various | Various | Broad applicability, established methods | researchgate.net |
These diverse methodologies provide chemists with a range of options for the deprotection of this compound, allowing the choice of conditions to be tailored to the specific requirements of a synthetic sequence, such as compatibility with other functional groups and desired environmental footprint.
Reactivity Profiles and Mechanistic Transformations
Reactivity of the Oxime Functionality in (E)-2-Fluorobenzaldehyde Oxime
The oxime group (C=N-OH) is the central feature of this compound's reactivity, capable of acting through both its nitrogen and oxygen centers. The carbon-nitrogen double bond is polarized, making the carbon atom electrophilic and the nitrogen atom nucleophilic. The presence of the ortho-fluoro substituent exerts a notable electron-withdrawing inductive effect, which modulates the reactivity of the entire molecule.
Nucleophilic and Electrophilic Reactivity at Nitrogen and Oxygen Centers
The oxime functionality possesses both nucleophilic and electrophilic characteristics. The lone pairs of electrons on the nitrogen and oxygen atoms allow them to act as nucleophiles, while the carbon of the C=N bond is an electrophilic center.
Nucleophilic Reactivity : The nitrogen and oxygen atoms of the oxime can participate in reactions as nucleophiles. The oxygen, for instance, can be alkylated or acylated. The nitrogen atom's nucleophilicity is fundamental to many of its characteristic reactions, including rearrangements and additions. The electron-withdrawing nature of the 2-fluoro substituent on the benzene (B151609) ring enhances the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated benzaldehyde (B42025) oxime. ncert.nic.inresearchgate.net
Electrophilic Reactivity : Conversely, under acidic conditions, the protonation of the hydroxyl group can convert it into a good leaving group (H₂O), generating a highly electrophilic nitrilium ion intermediate. This intermediate is susceptible to attack by various nucleophiles. The stability and reactivity of this intermediate are influenced by the electronic properties of the aromatic ring substituents.
N–O Bond Cleavage Reactions
The N–O bond in oximes is relatively weak and its cleavage is a key step in numerous synthetic transformations. doaj.org This cleavage can be induced by various means, including transition-metal catalysis, photoredox catalysis, or radical initiators, typically leading to the formation of highly reactive iminyl radicals. nsf.govnih.gov
These iminyl radicals are versatile intermediates that can undergo a variety of subsequent reactions:
Cyclization : Intramolecular addition to a tethered π-system.
Intermolecular Addition : Reaction with external alkenes or alkynes.
Hydrogen Atom Transfer (HAT) : Abstraction of a hydrogen atom to form an imine.
The generation of iminyl radicals from oxime precursors, such as oxime esters, has become a powerful strategy for the construction of nitrogen-containing heterocycles. nsf.govnih.gov The process often involves a single electron transfer (SET) to the oxime derivative, triggering the fragmentation of the N-O bond. doaj.org While specific studies on this compound are not prevalent, the general principles of N-O bond cleavage are applicable and provide a framework for predicting its behavior in such reactions. nih.govnih.gov
Cyclization and Annulation Pathways
This compound and its parent aldehyde are valuable precursors for synthesizing a range of heterocyclic compounds. The ortho-fluoro substituent often plays a crucial role, acting as a leaving group in nucleophilic aromatic substitution (SNAᵣ) steps that finalize ring formation.
Intramolecular Cycloaddition Reactions (e.g., Isoxazoline (B3343090) Formation)
Oximes are well-established precursors for nitrile oxides, which are highly reactive 1,3-dipoles. These intermediates can be generated in situ from aldoximes via oxidation. core.ac.ukresearchgate.net Once formed, the nitrile oxide can undergo [3+2] cycloaddition reactions with dipolarophiles like alkenes or alkynes to furnish five-membered heterocycles such as isoxazolines and isoxazoles, respectively. core.ac.ukjocpr.com
In the context of intramolecular cycloadditions, if the oxime precursor contains a tethered alkene or alkyne, the resulting nitrile oxide can cyclize internally. For example, an alkene-tethered aldoxime can be catalytically oxidized to generate a nitrile oxide that immediately undergoes an intramolecular cycloaddition to yield a fused isoxazoline derivative. nih.govresearchgate.net Hypervalent iodine(III) reagents are efficient catalysts for such oxidative cyclizations. nih.gov
| Starting Material | Catalyst/Reagent | Product Type | Yield (%) | Reference |
| Alkene-tethered aldoximes | 2-Iodobenzoic acid / m-CPBA | Fused Isoxazolines | up to 90% | nih.gov |
| Alkyne-tethered aldoximes | 2-Iodobenzoic acid / m-CPBA | Fused Isoxazoles | up to 91% | nih.gov |
| Aldoxime + Ethyl Oleate | Chloramine-T | Isoxazoline | 70% | core.ac.uk |
This table presents data for analogous intramolecular and intermolecular cycloaddition reactions leading to isoxazoline/isoxazole formation, illustrating the general synthetic utility of the oxime group.
Formal Annulations for Heterocycle Synthesis (e.g., Quinolines, Indazoles)
The presence of the ortho-fluorine atom makes 2-fluorobenzaldehyde (B47322) and its oxime derivative particularly useful for annulation reactions leading to fused heterocycles like indazoles and quinolines.
Indazole Synthesis : A practical method for synthesizing indazoles involves the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine (B178648). nih.govresearchgate.net In this reaction, the initial condensation forms a hydrazone, which then undergoes an intramolecular nucleophilic aromatic substitution (SNAᵣ), where the terminal nitrogen of the hydrazine displaces the ortho-fluorine atom to form the indazole ring. nih.govresearchgate.net Using the O-methyloxime derivative of (E)-2-fluorobenzaldehyde is particularly effective as it prevents a competing Wolf-Kishner reduction that can occur with the free aldehyde. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Product | Key Features | Reference |
| (E)-o-Fluorobenzaldehyde O-methyloxime | Hydrazine | Indazole | Eliminates competitive Wolf-Kishner reduction | nih.govresearchgate.net |
| o-Fluorobenzaldehyde | Hydrazine | Indazole | Risk of reduction to fluorotoluene | nih.govresearchgate.net |
This table summarizes the synthesis of indazoles from o-fluorobenzaldehyde derivatives.
Quinoline (B57606) Synthesis : Substituted quinolines can be synthesized through a copper-catalyzed formal [3+3] annulation of arylketoximes with o-fluorobenzaldehydes. acs.org This methodology provides an efficient route to a variety of quinoline derivatives, including polycyclic systems. acs.org The reaction mechanism likely involves the formation of a key intermediate that facilitates the cyclization and expulsion of the fluoride (B91410) ion to construct the quinoline core.
Fluorination and Halogenation of Oxime Systems
The direct halogenation of benzaldehyde oxime systems can be achieved at several positions, including the aromatic ring, the benzylic carbon, or even the oxime oxygen, depending on the reagents and conditions employed.
Aromatic Ring Halogenation : The oxime group can act as a directing group in electrophilic aromatic substitution. Palladium-catalyzed C-H activation has been successfully used for the selective ortho-bromination of substituted benzaldoximes using reagents like N-bromosuccinimide (NBS). acs.org This demonstrates that the C-H bonds ortho to the directing group can be selectively functionalized.
Halogenation at the Oxime Carbon : Aldoximes can be converted to the corresponding hydroximoyl chlorides through reaction with halogenating agents like N-chlorosuccinimide (NCS). wikipedia.org For instance, 4-fluorobenzaldehyde (B137897) oxime reacts with NCS in DMF to yield 4-fluoro-N-hydroxybenzimidoyl chloride. nih.gov These hydroximoyl halides are valuable intermediates, serving as precursors for the generation of nitrile oxides for cycloaddition reactions. nih.gov
| Substrate | Reagent | Product Type | Position of Halogenation | Reference |
| Substituted Benzaldoximes | NBS, Pd catalyst | ortho-Bromobenzaldoxime | Aromatic Ring (ortho to oxime) | acs.org |
| 4-Fluorobenzaldehyde oxime | NCS, Pyridine, Et₃N | 4-Fluoro-N-hydroxybenzimidoyl Chloride | Oxime Carbon | nih.gov |
This table showcases examples of halogenation reactions on benzaldoxime (B1666162) systems.
Generation and Reactions of Imidoyl Fluorides from Oximes
The transformation of oximes into imidoyl fluorides represents a significant activation strategy, converting the relatively stable C=N-OH group into a versatile synthetic intermediate. The fluorination of oximes, including aromatic aldoximes structurally similar to this compound, can be efficiently achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfone iminium fluoride (SIF) reagents. organic-chemistry.orgrsc.orgdigitellinc.com
A notable advancement in this area is the use of the DAST-Tetrahydrofuran (THF) system, which facilitates the mild and efficient conversion of various oximes to their corresponding imidoyl fluorides. organic-chemistry.orgacs.orgnih.gov A key advantage of this method is its ability to allow for the isolation and characterization of the imidoyl fluoride products, whose structures have been confirmed by X-ray single-crystal analysis. acs.orgnih.govresearchgate.net The reaction mechanism is believed to involve the stabilization of an N-ethylidyne-ammonium cation intermediate through interactions with the THF solvent. organic-chemistry.org This methodology is distinguished by its compatibility with acid-labile protecting groups, preserving the stereochemistry of the oxime. organic-chemistry.orgacs.org
Once generated, either in situ or as an isolated species, the imidoyl fluoride intermediate derived from an oxime exhibits significant reactivity toward a range of nucleophiles. This reactivity allows for the synthesis of several important classes of nitrogen-containing compounds. rsc.orgacs.org
Amide Synthesis: Reaction of the imidoyl fluoride with water leads to the corresponding amide, representing a modified Beckmann rearrangement. acs.org
Amidine Synthesis: Treatment with primary or secondary amines, such as pyrrolidine (B122466) or imidazole, results in the efficient formation of amidines in high yields. rsc.orgacs.org
Thioamide Synthesis: Nucleophilic attack by a sulfur source, like sodium hydrogen sulfide (B99878) (NaSH), converts the imidoyl fluoride into a thioamide. acs.org
Secondary Amine Synthesis: Reduction of the imidoyl fluoride, for example with sodium borohydride, yields secondary amines. organic-chemistry.org
These transformations can often be performed as one-pot reactions, starting directly from the oxime, which enhances the practical utility of the method. acs.orgnih.gov
| Oxime Precursor (Analogue) | Reagent | Intermediate | Nucleophile | Final Product | Yield |
|---|---|---|---|---|---|
| Acetophenone Oxime | SIF/Triethylamine | Imidoyl Fluoride | Morpholine | Amidine | 92% |
| Benzophenone Oxime | DAST-THF | Imidoyl Fluoride | Water | Amide | 98% |
| Various Aryl Oximes | DAST-THF | Imidoyl Fluoride | Pyrrolidine | Amidine | High Yield |
| Various Aryl Oximes | DAST-THF | Imidoyl Fluoride | NaSH | Thioamide | High Yield |
Directed Fluorination Reactions
The oxime functional group and its derivatives can serve as directing groups in C–H activation and functionalization reactions. While specific examples detailing the use of the oxime in this compound to direct a secondary fluorination event are not prevalent, the principle has been established with other transformations. For instance, O-methyloximes have been successfully employed as directing groups for the palladium-catalyzed ortho-bromination of substituted benzaldehydes. acs.org This demonstrates the capacity of the oxime nitrogen to coordinate to a metal center and direct a reaction to a specific C-H bond.
In a related context, the oxime moiety can participate in fluorination reactions of adjacent functional groups. Iodine(III)-mediated oxy-fluorination of alkenyl oximes has been shown to produce monofluoromethyl-substituted isoxazolines, indicating the involvement of the oxime group in the fluorination process. acs.org These examples suggest the potential for the oxime group in this compound to be utilized in directed fluorination strategies, although this specific application requires further investigation.
Metal-Mediated and Metal-Catalyzed Transformations
Coordination Chemistry: this compound as a Ligand
Oximes are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide array of transition metal ions. niscpr.res.inxisdxjxsu.asia this compound possesses two primary donor sites: the nitrogen atom of the imine group and the oxygen atom of the hydroxyl group. It can coordinate to a metal center as a neutral ligand (as an oxime) or, upon deprotonation, as an anionic ligand (as an oximato species). at.ua
Coordination typically occurs through the nitrogen atom, and chelation involving both the nitrogen and oxygen atoms is common, particularly with 2-hydroxyoximes. niscpr.res.inat.ua The formation of N, O-donor metal complexes with Schiff bases and oxime derivatives has been extensively studied. niscpr.res.inbiointerfaceresearch.comsbmu.ac.ir The resulting metal complexes exhibit diverse geometries, including square planar and tetrahedral, depending on the metal ion and other ligands present. niscpr.res.insbmu.ac.ir The flexibility of the oxime group around the metal-nitrogen bond allows for the formation of intricate structures, including two-dimensional networks through hydrogen bonding. at.ua While specific complexes of this compound are not detailed in the literature, its structural similarity to other studied benzaldoximes indicates a strong potential for it to act as an effective ligand for numerous transition metals.
| Ligand Type | Metal Ion(s) | Coordination Mode | Resulting Complex Geometry (Example) |
|---|---|---|---|
| Salicyloylpyrazoleoximes | Co(II) | N, O | Square Planar |
| Acetone Oxime | Pt(II) | N (neutral), N/O (oximato) | Layered 2D Network |
| Schiff Base from 2,4-dihydroxy benzaldehyde | Cu(II), Ni(II), Zn(II) | N, O | Square Planar (Cu, Ni), Tetrahedral (Zn) |
Catalytic Applications in Organic Synthesis (e.g., Copper-Catalyzed Processes)
The reactivity of oximes can be harnessed in various metal-catalyzed transformations, with copper catalysis being particularly prominent. nsf.gov Copper catalysts can activate oxime esters, which are readily prepared from oximes, to serve as versatile building blocks for the synthesis of N-containing heterocycles. nih.gov
One significant application is the copper-catalyzed reaction of O-acetyl oximes with active methylene (B1212753) compounds. nih.gov Depending on the nature of the active methylene compound, this methodology allows for the divergent synthesis of polysubstituted pyrroles or furans under redox-neutral conditions. The process is believed to proceed through radical intermediates, where the copper catalyst acts both as a reductant for the oxime ester and as an activator for the methylene compound. nih.gov
Furthermore, copper catalysis has enabled the first catalytic, enantioselective propargylation of an oxime. nih.gov This reaction, utilizing a chiral copper complex, allows for the asymmetric installation of a propargyl group, furnishing key intermediates for the synthesis of complex natural products like gliovirin. nih.gov The copper(II)-promoted reactions of certain oximes can also lead to complex molecular rearrangements and the formation of large polynuclear clusters, highlighting the intricate reactivity patterns that can be accessed through metal catalysis. mdpi.com
Radical Chemistry and Photoredox Transformations Involving Oximes
Oximes are excellent precursors for the generation of iminyl radicals, which are valuable reactive intermediates in organic synthesis. nsf.gov The relatively weak N–O bond in oxime derivatives can be cleaved under various conditions, including photoredox catalysis, to produce these radicals. nsf.govnih.gov
Visible-light photoredox catalysis is a powerful tool for initiating radical reactions of oximes under mild conditions. For example, the oxidative cyclization of 2′-arylbenzaldehyde oxime ethers to form phenanthridines can be achieved by irradiation in the presence of a photosensitizer like 9,10-dicyanoanthracene (B74266) (DCA). nih.gov The proposed mechanism involves an initial single-electron transfer (SET) from the oxime ether to the excited photosensitizer, generating an oxime ether radical cation. This is followed by intramolecular nucleophilic attack and subsequent steps to yield the cyclized product. nih.gov
Oxime esters are also frequently used to generate iminyl radicals. nsf.gov A visible-light-induced, one-pot, three-component reaction of cycloketone oxime esters, NH-sulfoximines, and alkenes has been developed for the difunctionalization of alkenes. rsc.org This photoredox-catalyzed process generates sulfoximido-cyanoalkylative products with high regioselectivity under sustainable conditions. rsc.org The iminyl radicals generated from oximes can participate in a variety of reactions, including addition to double bonds and hydrogen atom abstraction, leading to the formation of new C-O or C-N bonds. nih.govlibretexts.org
| Oxime Derivative | Method of Radical Generation | Key Intermediate | Reaction Type | Product Class |
|---|---|---|---|---|
| 2′-Arylbenzaldehyde O-methyl oxime ether | Photoredox Catalysis (DCA) | Radical Cation | Oxidative Cyclization | Phenanthridines |
| Cycloketone Oxime Ester | Visible-Light Photoredox Catalysis | Iminyl Radical | Alkene Difunctionalization | Sulfoximido-cyanoalkyl compounds |
| General Oxime Ester | Transition Metal-Catalyzed SET | Iminyl Radical | Addition to π-systems | Functionalized Imines |
Structural Elucidation and Stereochemical Characterization
Advanced Spectroscopic Characterization Techniques
Spectroscopy offers a powerful, non-destructive means to probe the molecular framework of (E)-2-Fluorobenzaldehyde oxime, confirming its elemental composition, functional groups, and the specific (E)-configuration of the oxime moiety.
NMR spectroscopy is fundamental in confirming the structure of this compound. The chemical shifts (δ) in ¹H, ¹³C, and ¹⁹F NMR spectra are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal through-bond interactions between neighboring nuclei.
The (E)-configuration of the oxime is critical and can be confirmed by ¹H NMR. In the (E)-isomer, the aldoxime proton (-CH=NOH) is spatially proximate to the electronegative oxygen atom, resulting in a more deshielded signal (a higher ppm value) compared to the corresponding (Z)-isomer. whiterose.ac.uk For example, in a related oxime, the aldoxime proton signal for the E-isomer appears at 8.03 ppm, whereas the Z-isomer's signal is at 7.40 ppm. whiterose.ac.uk The aromatic protons of the 2-fluorophenyl group are expected to appear as complex multiplets in the region of δ 7.0–7.9 ppm, influenced by both fluorine and oxime group substitutions. scribd.comchemicalbook.com
In the ¹³C NMR spectrum, the carbon of the oxime group (C=N) is anticipated to resonate at approximately 146-150 ppm. uniovi.esicm.edu.pl The carbons of the aromatic ring will show distinct signals, with the carbon atom directly bonded to the fluorine atom exhibiting a large coupling constant (¹JCF). For comparison, in (E)-4-fluorobenzaldehyde oxime, the fluorinated carbon appears as a doublet at δ 163.5 ppm with a large J-coupling of 250 Hz. uniovi.es
¹⁹F NMR spectroscopy provides specific information about the fluorine atom. Aromatic fluorine atoms typically resonate in a well-defined region of the spectrum. ucsb.edu For instance, the signal for (Z)-4-fluorobenzaldehyde oxime appears at δ -109.84 ppm. rsc.org
Table 1: Predicted NMR Data for this compound This table is generated based on data from analogous compounds.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features | Reference |
| ¹H | |||
| -CH=N- | ~8.1 - 8.5 | Singlet, deshielded due to proximity to oxygen in (E)-isomer. | whiterose.ac.ukscribd.com |
| Ar-H | ~7.0 - 7.9 | Multiplets, complex splitting due to F-H coupling. | scribd.comchemicalbook.com |
| -OH | Variable | Broad singlet, position dependent on solvent and concentration. | rsc.org |
| ¹³C | |||
| -C=N- | ~146 - 150 | uniovi.esicm.edu.pl | |
| Ar-C-F | ~158 - 162 | Doublet with large ¹JCF coupling constant. | uniovi.esicm.edu.pl |
| Ar-C | ~115 - 135 | Signals corresponding to other aromatic carbons. | uniovi.esicm.edu.pl |
| ¹⁹F | |||
| Ar-F | ~ -110 to -115 | ucsb.edursc.org |
IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups within this compound. The spectrum provides clear evidence for the presence of the hydroxyl (-OH) and imine (C=N) groups of the oxime moiety.
A broad absorption band is typically observed in the region of 3200–3400 cm⁻¹, which corresponds to the O-H stretching vibration of the oxime. icm.edu.plresearchgate.netresearchgate.net The stretching vibration of the C=N double bond is expected to appear in the range of 1610–1650 cm⁻¹. researchgate.netresearchgate.net For comparison, in 5-bromo-2-fluorobenzaldehydeoxime, the -OH group shows a broad band at 3294 cm⁻¹ and the C=N group absorbs at 1633 cm⁻¹. icm.edu.plresearchgate.net Additional characteristic peaks will be present for the C-F bond and the aromatic ring system.
Table 2: Characteristic IR Absorption Frequencies for this compound This table is generated based on general data for oximes and related fluoroaromatic compounds.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |
| O-H | Stretching, H-bonded | 3200 - 3400 (broad) | researchgate.netresearchgate.net |
| C=N | Stretching | 1610 - 1650 | icm.edu.plresearchgate.netresearchgate.net |
| C=C | Aromatic Ring Stretching | 1450 - 1600 | rsc.org |
| C-F | Stretching | 1100 - 1250 | |
| N-O | Stretching | 930 - 960 | researchgate.net |
High-Resolution Mass Spectrometry (HRMS) provides an accurate determination of the molecular mass of this compound, which serves to confirm its elemental formula, C₇H₆FNO. lookchem.comchemscene.com The experimentally measured exact mass should align with the theoretically calculated value. The calculated exact mass for the protonated molecule [M+H]⁺ is 140.05061 Da. uni.lu
Techniques like electrospray ionization (ESI) are commonly used for the analysis of oximes, confirming the formation of the desired product. nih.gov The fragmentation pattern observed in the mass spectrum can also provide further structural information.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₇H₆FNO | lookchem.comchemscene.comchemshuttle.com |
| Molecular Weight | 139.13 g/mol | chemscene.comnih.gov |
| Exact Mass | 139.043341977 Da | lookchem.comuni.lu |
| Monoisotopic Mass | 139.043341977 Da | uni.luechemi.com |
| Predicted [M+H]⁺ | 140.05061 m/z | uni.lu |
| Predicted [M+Na]⁺ | 162.03255 m/z | uni.lu |
UV-Vis spectroscopy measures the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions associated with the aromatic ring and the C=N double bond, and potentially n → π* transitions from the non-bonding electrons on the oxygen and nitrogen atoms. icm.edu.pl For the related (E)-2-fluorobenzaldehyde O-methyl oxime, an absorption edge is noted at approximately 310 nm in acetonitrile. scribd.com
X-ray Crystallography for Solid-State Structure Determination
While the specific crystal structure for this compound is not widely reported, data from closely related fluorinated oximes can be used to predict its solid-state characteristics. smolecule.com X-ray diffraction studies on analogous compounds confirm that the (E)-isomer has a planar structure which facilitates efficient crystalline packing. whiterose.ac.uksmolecule.com
The analysis would confirm the trans or (E) configuration about the C=N double bond. researchgate.net Key geometric parameters, such as the C=N, N-O, and C-F bond lengths, as well as the C-C-N and C-N-O bond angles, would be determined with high precision. In the solid state, intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group (O-H···N), are expected to play a significant role in the crystal packing arrangement. researchgate.net
Intermolecular Interactions and Crystal Packing Architectures
The spatial arrangement of this compound molecules in the crystalline solid phase is dictated by a network of specific intermolecular interactions. While detailed crystallographic data for this specific compound is not extensively published, its architecture can be inferred from studies on closely related halogenated and substituted benzaldehyde (B42025) oximes. The crystal packing is primarily stabilized by a combination of strong hydrogen bonds and weaker non-covalent interactions, which together create a well-defined three-dimensional supramolecular structure.
The most significant intermolecular force is the hydrogen bond formed between the hydroxyl group (-OH) of one oxime molecule and the nitrogen atom of an adjacent molecule. This O-H···N interaction is a common and robust synthon in the crystal structures of benzaldehyde oximes, often leading to the formation of hydrogen-bonded dimers or one-dimensional chains. rsc.orgnih.gov For instance, in similar structures like (E)-benzo[d] smolecule.comrsc.orgdioxole-5-carbaldehyde oxime, molecules are linked into dimers through these pairwise O-H···N hydrogen bonds. nih.gov
C-H···F Interactions: The presence of the fluorine atom on the benzene (B151609) ring allows for the formation of weak C-H···F hydrogen bonds, further linking the primary structural motifs. rsc.org
π-π Stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions, where the electron-rich π systems overlap. These interactions are crucial in organizing the molecules into stacks or layers. rsc.orgnih.gov
C-H···π Interactions: Hydrogen atoms from the aromatic ring or the oxime's C-H group can interact with the π-face of a neighboring benzene ring, contributing to the cohesion between molecular layers. rsc.org
Collectively, these interactions result in a densely packed and energetically favorable crystal structure. The planarity of the (E)-isomer is believed to promote efficient crystalline packing. smolecule.com The interplay of these forces, from the strong O-H···N bonds forming the primary structure to the weaker C-H···F and π-interactions that assemble these structures into a 3D array, defines the compound's solid-state architecture.
| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bond | O-H (oxime) | N (oxime) | Forms primary dimers or chains. rsc.orgnih.gov |
| Weak Hydrogen Bond | C-H (aromatic/aldimine) | F (fluoro substituent) | Cross-links primary chains/dimers. rsc.org |
| Weak Hydrogen Bond | C-H (aromatic/aldimine) | O (oxime) | Contributes to the 3D network. nih.gov |
| π-π Stacking | Benzene Ring | Benzene Ring | Stabilizes the structure through stacking of aromatic rings. rsc.orgnih.gov |
| C-H···π Interaction | C-H (aromatic/aldimine) | Benzene Ring | Connects adjacent molecular stacks or layers. rsc.org |
Elucidation of Geometric Isomerism (E/Z Configuration)
Oximes, characterized by the C=N-OH functional group, exhibit geometric isomerism due to the restricted rotation around the carbon-nitrogen double bond. sid.ir This results in two possible stereoisomers, designated as E and Z. The assignment of these isomers follows the Cahn-Ingold-Prelog (CIP) priority rules. For an aldoxime like 2-fluorobenzaldehyde (B47322) oxime, the substituents on the double-bonded carbon are the 2-fluorophenyl group and a hydrogen atom. On the nitrogen atom, the substituents are the hydroxyl group (-OH) and a lone pair of electrons.
According to the CIP rules, the 2-fluorophenyl group has a higher priority than the hydrogen atom on the carbon, and the hydroxyl group has a higher priority than the lone pair on the nitrogen.
The (E)-isomer (from the German entgegen, meaning opposite) has the two higher-priority groups (the 2-fluorophenyl ring and the hydroxyl group) on opposite sides of the C=N double bond. This configuration is also historically referred to as anti.
The (Z)-isomer (from the German zusammen, meaning together) has the two higher-priority groups on the same side of the C=N double bond. This is also known as the syn isomer.
The stereochemistry of the oxime is a critical factor that influences its physical properties and chemical reactivity. nih.gov
Methods for Isomer Isolation and Purity Assessment
The synthesis of aldoximes from aldehydes and hydroxylamine (B1172632) often results in a mixture of both (E) and (Z) isomers. researchgate.net The separation of these geometric isomers can be challenging but is essential for studying their individual properties. The most common and effective methods for isolation and purification include:
Column Chromatography: This is a widely used technique to separate (E) and (Z) isomers. Silica gel is a common stationary phase, and the isomers are separated based on their differential adsorption, which is influenced by their polarity. rsc.orgnumberanalytics.commaynoothuniversity.ie The choice of eluent (mobile phase) is critical for achieving good separation. google.com
Crystallization: Fractional crystallization is another effective purification method, particularly when one isomer is significantly less soluble than the other in a given solvent. numberanalytics.com For instance, the purification of (E)-2,4-difluorobenzaldehyde oxime has been achieved with high purity by slow cooling of a saturated solution in 2-propanol. smolecule.com This technique can sometimes selectively crystallize the major or more stable isomer from a mixture.
Once isolated, the purity of the isomer and the confirmation of its configuration are determined using various analytical techniques:
| Technique | Application |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H NMR is used to determine the ratio of E/Z isomers in a mixture by comparing the integral intensities of distinct proton signals. nih.gov 2D NMR techniques like NOESY can definitively assign the configuration by identifying through-space correlations between the oxime proton and the aromatic protons. |
| High-Performance Liquid Chromatography (HPLC) | Used to assess the purity of an isolated isomer and to separate isomers on an analytical scale. google.comias.ac.insielc.com |
| Single Crystal X-ray Diffraction | Provides unambiguous confirmation of the geometric configuration (E or Z) and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govnih.gov |
| Infrared (IR) Spectroscopy | Characterizes the functional groups present in the molecule, though it is less effective for distinguishing between E and Z isomers on its own. researchgate.net |
Investigation of Factors Influencing Isomer Stability and Interconversion Dynamics
The relative abundance of (E) and (Z) isomers in an equilibrium mixture is governed by their thermodynamic stability, while the rate at which they interconvert is a matter of kinetics.
Factors Influencing Isomer Stability: The stability of oxime isomers is influenced by both steric and electronic factors.
Steric Hindrance: For aromatic aldoximes, the (E)-isomer is generally more stable than the (Z)-isomer. This is attributed to the reduced steric repulsion between the bulky aromatic ring and the hydroxyl group when they are on opposite sides of the C=N double bond. umich.edu In the (Z)-isomer, these groups are on the same side, leading to greater steric strain.
Intramolecular Hydrogen Bonding: In some cases, particularly with ortho-substituents that can act as hydrogen bond acceptors, the (Z)-isomer can be stabilized by the formation of an intramolecular hydrogen bond. However, for this compound, intermolecular hydrogen bonding is the dominant stabilizing interaction in the solid state. nih.gov
Isomer Interconversion Dynamics: Unlike the isomers of imines, which often interconvert rapidly at room temperature, the geometric isomers of oximes are generally stable and can be separated. stackexchange.com This is because the energy barrier for the E/Z interconversion is significantly higher for oximes. stackexchange.com
The interconversion process can be influenced by several factors:
Temperature: The equilibrium between the E and Z isomers is temperature-dependent. Increasing the temperature can provide sufficient energy to overcome the activation barrier, allowing the less stable isomer to convert to the more stable form until thermodynamic equilibrium is reached. researchgate.net
Catalysts: The interconversion can be catalyzed by acids or bases. researchgate.net The reagents used in the synthesis of the oxime, such as hydroxylamine hydrochloride, can also catalyze the equilibration of the E/Z isomer mixture. researchgate.net Theoretical studies on acetaldoxime (B92144) suggest that in aqueous solution, acid-promoted isomerization can occur through the formation of a protonated intermediate where rotation around the C-N single bond becomes possible. researchgate.netsci-hub.se
Solvent: The polarity of the solvent can influence the rate of interconversion and the position of the equilibrium by differentially solvating the two isomers and the transition state. maynoothuniversity.ie
The study of these dynamics is crucial for controlling the isomeric composition during synthesis and for understanding the compound's behavior in different chemical environments.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a principal tool for the theoretical study of molecules like (E)-2-Fluorobenzaldehyde oxime. niscpr.res.in DFT methods, which calculate the electronic structure of a molecule based on its electron density, provide a balance between accuracy and computational cost, making them suitable for a wide range of molecular property predictions. niscpr.res.in The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly used method in these calculations. niscpr.res.intandfonline.com
Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For derivatives of benzaldehyde (B42025) oxime, DFT calculations, often using the B3LYP method with basis sets like 6-311++G(d,p), are employed to find the most probable molecular geometries. tandfonline.com These calculations can identify different possible conformations, such as syn and anti isomers, which arise from rotation around single bonds. acs.org For instance, in related benzaldehyde oxime derivatives, the planarity of the molecule has been identified as a key factor in its interactions and effectiveness in applications like corrosion inhibition. mdpi.com The optimization of the molecular structure is achieved by minimizing the energy of the molecule, ensuring all intramolecular forces are effectively zero. biointerfaceresearch.com
Understanding the electronic structure is fundamental to predicting a molecule's reactivity and properties. DFT calculations provide valuable information on the distribution of electron density and the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. biointerfaceresearch.com A larger HOMO-LUMO gap suggests higher stability and lower reactivity. biointerfaceresearch.com These calculations have been applied to various benzaldehyde derivatives to understand their electronic properties and potential applications. mdpi.com
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations are not only used to predict geometries but also to simulate various spectroscopic properties, providing a powerful tool for interpreting experimental data.
Theoretical methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra). niscpr.res.in For instance, DFT calculations have been used to compute these properties for related molecules like m-nitrobenzaldehyde oxime, with the results showing good agreement with experimental data after appropriate scaling. niscpr.res.in The calculation of vibrational frequencies helps in the assignment of the fundamental modes observed in experimental spectra. niscpr.res.in Similarly, theoretical predictions of NMR chemical shifts are valuable for structural elucidation. researchgate.net For fluorinated compounds like this compound, specific attention is given to predicting fluorine-19 NMR parameters and through-space spin-spin coupling constants, which can be influenced by the molecule's conformation. researchgate.netresearchgate.net
Computational methods are also employed to investigate the optical and nonlinear optical (NLO) properties of molecules. These properties are related to how a molecule interacts with light and are important for applications in optoelectronics. researchgate.net The investigation of the HOMO-LUMO gap and other electronic parameters in different solvents can shed light on the optical properties of oxime derivatives. tandfonline.com The first hyperpolarizability, a measure of the NLO response of a molecule, can also be calculated to assess its potential for use in NLO materials. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. tandfonline.combiointerfaceresearch.com NBO analysis translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. whiterose.ac.uk This allows for a detailed examination of the stabilizing interactions between filled and vacant orbitals within the molecule. For various oxime derivatives, NBO analysis has been used to understand the stability arising from hyperconjugative interactions and to quantify the extent of charge delocalization. tandfonline.combiointerfaceresearch.com This analysis provides a deeper understanding of the electronic factors that govern the structure and reactivity of the molecule.
Interactive Data Table: Computational Properties of Benzaldehyde Oxime Derivatives
| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 4-methoxy-benzaldehyde oxime | DFT/B3LYP | 6-311++G(d,p) | - | - | - |
| 4-hydroxy-3-methoxy-benzaldehyde oxime | DFT/B3LYP | 6-311++G(d,p) | - | - | - |
| m-nitrobenzaldehyde oxime | DFT/B3LYP | 6-31+G(d,p) | -6.93 | -2.65 | 4.28 |
| m-nitrobenzaldehyde oxime | DFT/B3LYP | 6-311++G(d,p) | -7.01 | -2.78 | 4.23 |
| Quinoxaline Oxime Ether 1a | PBE1PBE | 6-31+G | -6.83 | -1.77 | 5.06 |
| Quinoxaline Oxime Ether 1b | PBE1PBE | 6-31+G | -6.90 | -2.01 | 4.89 |
| Quinoxaline Oxime Ether 1c | PBE1PBE | 6-31+G | -6.67 | -1.82 | 4.85 |
| Quinoxaline Oxime Ether 1d | PBE1PBE | 6-31+G | -6.98 | -2.07 | 4.91 |
| Quinoxaline Oxime Ether 1e | PBE1PBE | 6-31+G* | -6.75 | -1.96 | 4.79 |
Reaction Mechanism Elucidation through Transition State Modeling and Reaction Path Analysis
The formation of this compound from 2-fluorobenzaldehyde (B47322) and hydroxylamine (B1172632) is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. Computational chemistry, particularly through the use of Density Functional Theory (DFT), provides profound insights into the intricate details of this reaction mechanism. By modeling the transition states and analyzing the reaction pathways, it is possible to elucidate the energetics and structural transformations that govern this chemical process.
The generally accepted mechanism for oxime formation proceeds in two main stages: the initial nucleophilic addition of hydroxylamine to the carbonyl carbon of 2-fluorobenzaldehyde, and the subsequent dehydration of the resulting tetrahedral intermediate. researcher.life Computational studies on analogous systems have helped to map out the potential energy surface for this reaction, identifying the key intermediates and transition states. whiterose.ac.uk
The reaction is initiated by the attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. This leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine or aminoalcohol. This step involves a significant reorganization of the geometry around the former carbonyl carbon, from trigonal planar to tetrahedral.
Following the formation of the tetrahedral intermediate, the reaction proceeds through a series of proton transfer steps and the eventual elimination of a water molecule to form the C=N double bond of the oxime. The stereochemistry of the final product, this compound, is determined during this process.
Theoretical investigations typically employ DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G*) to optimize the geometries of the reactants, intermediates, transition states, and products. marmara.edu.tr Frequency calculations are then performed to characterize these stationary points on the potential energy surface. Reactants, intermediates, and products will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
The analysis of the reaction path connects the reactants to the products via the transition states. This path, often referred to as the Intrinsic Reaction Coordinate (IRC), confirms that the located transition state indeed connects the intended reactant and product states.
The following table presents hypothetical relative energy values for the key species in the formation of this compound, based on typical findings from computational studies of similar reactions. These values are illustrative of the energetic landscape of the reaction.
| Species | Description | Relative Energy (kcal/mol) |
| R | 2-Fluorobenzaldehyde + Hydroxylamine | 0.0 |
| TS1 | Transition State for Nucleophilic Addition | +12.5 |
| INT | Tetrahedral Intermediate (Carbinolamine) | -5.8 |
| TS2 | Transition State for Dehydration | +20.1 |
| P | This compound + Water | -10.2 |
Note: These values are representative and intended for illustrative purposes. Actual computational results may vary depending on the level of theory and basis set used.
The geometry of the transition states provides crucial information about the bond-forming and bond-breaking processes. For TS1, the C-N bond is partially formed, and the C=O double bond is elongated. For TS2, the C-O bond of the hydroxyl group is significantly stretched, while the C=N double bond begins to form. The orientation of the substituents around the developing C=N bond in TS2 determines the final E/Z stereochemistry of the oxime.
Applications in Chemical Synthesis and Advanced Materials
Role as Versatile Synthetic Intermediates and Building Blocks
The oxime moiety of (E)-2-Fluorobenzaldehyde oxime serves as a valuable precursor and reagent in a multitude of organic reactions. The presence of the fluorine atom at the ortho position of the benzene (B151609) ring can also influence reactivity and provide a site for further functionalization, making it a strategic building block in synthetic chemistry.
This compound and its derivatives are valuable precursors for the synthesis of nitrogen-containing heterocycles. A notable example is their use in constructing phenanthridines, a class of compounds with significant biological and pharmacological properties. In a process known as photoinduced electron transfer (PET), 2'-arylbenzaldehyde oxime ethers undergo a catalytic oxidative cyclization to yield phenanthridines. Mechanistic studies indicate that the reaction is initiated by an electron transfer step, which is followed by a nucleophilic attack from the aryl ring onto the nitrogen of the oxime ether. This method provides a selective and regiospecific route to substituted phenanthridines.
The oxime functional group is readily converted into other important nitrogen-containing moieties, such as amides, amidines, and amines, positioning this compound as a key starting material for these transformations.
Amide Synthesis: The most prominent method for converting oximes to amides is the Beckmann rearrangement. libretexts.orgwikipedia.orgwikipedia.org This acid-catalyzed reaction involves the rearrangement of an oxime to a substituted amide. wikipedia.org A variety of reagents, including strong Brønsted acids (like sulfuric acid), Lewis acids, and other promoters like tosyl chloride, can facilitate this transformation. wikipedia.orgalfa-chemistry.com The reaction proceeds stereospecifically, with the group anti-periplanar to the hydroxyl group migrating to the nitrogen atom. wikipedia.org For an aldoxime like this compound, this rearrangement can be used to produce N-substituted amides. Modern variations of this reaction utilize catalysts such as iridium or ruthenium complexes to achieve the transformation under milder conditions. organic-chemistry.org
Amidine Synthesis: Modified Beckmann rearrangement conditions can also yield amidines. A recently developed method uses sulfone iminium fluoride (B91410) (SIF) reagents to convert oximes into imidoyl fluoride intermediates. These intermediates can then react with amine nucleophiles to form amidine products in high yields under mild conditions. rsc.org
Amine Synthesis: Oximes can be efficiently reduced to form primary amines. wikipedia.org This transformation can be accomplished using various reducing agents. Common methods include catalytic hydrogenation, reduction with sodium metal, or the use of hydride reagents like diborane (B₂H₆). wikipedia.orgjove.comacs.org The reduction of aldoximes typically yields primary amines as the main product under controlled conditions. wikipedia.org
| Transformation | Product | Key Reagents/Reaction | Reference |
| Amide Synthesis | N-(2-fluorophenyl)formamide | Strong Acid (H₂SO₄), PCl₅, TsCl (Beckmann Rearrangement) | libretexts.orgwikipedia.org |
| Amidine Synthesis | N-substituted 2-fluorobenzimidamide | Sulfone Iminium Fluoride (SIF), then Amine | rsc.org |
| Amine Synthesis | (2-Fluorophenyl)methanamine | Catalytic Hydrogenation (H₂/Pd), Diborane (B₂H₆), Na | jove.comacs.org |
Development of Novel Catalytic Systems Utilizing Oxime Structures
The oxime group can participate in and direct catalytic reactions. Oxime ethers, derived from compounds like this compound, have been utilized in catalytic systems for C-H activation and for photo-redox reactions.
In palladium-catalyzed reactions, the oxime moiety can serve as an effective directing group to achieve selective ortho-halogenation of the aromatic ring. acs.org This allows for precise functionalization of the benzaldehyde (B42025) core, which can be a key step in the synthesis of more complex molecules.
Furthermore, oxime ethers are central to the development of catalytic cycles based on photoinduced electron transfer (PET). In the synthesis of phenanthridines, for example, a photosensitizer like 9,10-dicyanoanthracene (B74266) (DCA) acts as a catalyst. It absorbs light and initiates an electron transfer from the oxime ether, which then undergoes cyclization. The catalyst is regenerated during the reaction, making the process efficient. nih.gov Such reactions are often highly selective and avoid the formation of nitrile byproducts that can occur in other photochemical reactions involving aldoxime ethers. nih.gov
Integration into Functional Materials Development
The unique chemical properties of the oxime group make it a valuable component in the design of advanced functional materials, including specialized polymers and dynamic, responsive systems.
The oxime functional group, and its derivative the amidoxime group, are highly effective at chelating metal ions. This property has been exploited in the creation of chelating ion exchange resins for the removal, recovery, and separation of metals from aqueous solutions. mdpi.comcnrs.fr A common strategy involves preparing a polymer with nitrile functional groups (e.g., polyacrylonitrile) and subsequently converting the nitrile groups into amidoxime groups by reacting them with hydroxylamine (B1172632). cnrs.fracs.org
These amidoxime-functionalized resins exhibit a strong affinity for a variety of metal ions, including copper(II), iron(III), lead(II), and uranium(VI). mdpi.comcnrs.fr The binding capacity is pH-dependent, and the resins can be regenerated and reused. cnrs.fr The incorporation of functionalities like this compound into polymer backbones could lead to resins with tailored selectivity and properties. For instance, polymers can be synthesized directly from monomeric oxime derivatives, offering a direct route to functional polymeric materials. google.com
Table: Metal Ion Selectivity of a Typical Poly(amidoxime) Resin
| Metal Ion | Selectivity Rank |
|---|---|
| Copper (Cu²⁺) | 1 |
| Iron (Fe³⁺) | 2 |
| Arsenic (As³⁺) | 3 |
| Zinc (Zn²⁺) | 4 |
| Nickel (Ni²⁺) | 5 |
| Cadmium (Cd²⁺) | 6 |
Data derived from studies on poly(amidoxime) resins. cnrs.fr
Oxime chemistry is a cornerstone of dynamic covalent chemistry (DCC), which involves the formation of reversible covalent bonds. rsc.org This reversibility allows for the creation of "smart" materials that can adapt, self-heal, or be reprocessed. The oxime linkage is particularly advantageous because it is more stable towards hydrolysis than other common dynamic bonds like imines, yet can be exchanged under specific conditions, typically with acid catalysis. rsc.orgrsc.org
This dynamic exchange, known as oxime metathesis, has been used to create Covalent Adaptable Networks (CANs). rsc.org These are cross-linked polymer networks where the oxime linkages can be broken and reformed, allowing the material to be reshaped or recycled while maintaining the robust mechanical properties of a thermoset. rsc.org The incorporation of this compound into such a polymer network could tune the dynamic properties of the material due to the electronic influence of the fluorine substituent. The ability to control the kinetics of the exchange reaction is crucial for designing materials with specific responsive behaviors. rsc.org
Methodologies for Site-Specific Chemical Labeling (e.g., Radiochemistry for non-biological targets)
The site-specific chemical labeling of surfaces and materials is a critical technique for tracking, imaging, and understanding the interactions of non-biological targets in various scientific and industrial applications. While direct research on "this compound" for non-biological targets is not extensively documented in current literature, the principles of its application can be inferred from the well-established use of its isomers and related compounds in bioconjugation and radiochemistry. The primary methodology involves the formation of a stable oxime bond between an aldehyde or ketone and an aminooxy-functionalized molecule or surface.
The use of fluorine-18 (¹⁸F) labeled aldehydes, such as isomers of fluorobenzaldehyde, serves as a powerful tool for positron emission tomography (PET) imaging. This technique allows for the sensitive and quantitative visualization of the labeled target. The fundamental reaction involves the chemoselective ligation between the aldehyde group of the fluorinated compound and an aminooxy group (-ONH₂) that has been introduced onto the target surface. This reaction is highly efficient and proceeds under mild conditions, making it suitable for a variety of applications.
Research has extensively demonstrated the utility of ¹⁸F-labeled aldehydes for the radiolabeling of biomolecules, and this chemistry can be logically extended to non-biological systems. For instance, materials such as nanoparticles, polymers, or semiconductor surfaces could be functionalized with aminooxy groups. Subsequent reaction with an ¹⁸F-labeled fluorobenzaldehyde derivative, like an isomer of this compound, would result in the site-specific radiolabeling of the material. This would enable the in-situ tracking of the material's distribution, degradation, or interaction with its environment using PET imaging.
A key advantage of this methodology is the stability of the resulting oxime linkage. Furthermore, the reaction is orthogonal to most other functional groups, ensuring a high degree of specificity in the labeling process. The general procedure for such a radiolabeling would involve two main stages: the synthesis of the ¹⁸F-labeled fluorobenzaldehyde and the subsequent conjugation to the aminooxy-functionalized non-biological target.
The synthesis of the radiolabeled aldehyde precursor is a critical step. For example, 4-[¹⁸F]fluorobenzaldehyde has been successfully synthesized and used for labeling. The subsequent conjugation reaction is typically carried out in a suitable buffer, with gentle heating to facilitate the reaction. The radiochemical yield and purity of the final labeled product are important parameters that are carefully optimized.
The following table summarizes typical reaction conditions for the labeling of aminooxy-functionalized molecules using ¹⁸F-labeled fluorobenzaldehyde, which could be adapted for non-biological targets.
| Parameter | Condition | Reference |
| ¹⁸F-labeled reactant | 4-[¹⁸F]fluorobenzaldehyde | nih.gov |
| Functionalized Target | Aminooxy-functionalized Affibody | nih.gov |
| Solvent/Buffer | Ammonium acetate (B1210297) buffer (pH 4) with methanol | nih.gov |
| Temperature | 70°C | nih.gov |
| Reaction Time | 15 minutes | nih.gov |
| Radiochemical Yield | 26-30% (decay corrected) | nih.gov |
The successful application of this methodology to non-biological targets would provide a valuable tool for materials science, nanotechnology, and environmental science, allowing for the non-invasive, real-time tracking of materials in complex systems.
Table of Compounds Mentioned
Future Research Directions for E 2 Fluorobenzaldehyde Oxime Chemistry
Exploration of Green and Sustainable Synthetic Methodologies
The traditional synthesis of oximes often involves reagents and solvents that are not environmentally friendly. ijprajournal.com A key future direction is the development of green and sustainable methods for the synthesis of (E)-2-Fluorobenzaldehyde oxime. This involves exploring alternative catalysts and reaction media to minimize hazardous waste and energy consumption.
Research should focus on:
Natural Acid Catalysts: Investigating the use of aqueous extracts from sources like vitis lanata (Indian jujube), mangifera indica (mango), and citrus limetta (sweet lime) as natural acid catalysts could offer an eco-friendly alternative to conventional methods. ijprajournal.com
Recoverable Catalysts: The use of recoverable promoters, such as cupric chloride dihydrate (CuCl₂·2H₂O), presents a promising avenue. organic-chemistry.org Such catalysts can facilitate the hydrolysis of oximes under mild conditions and can be recovered and reused, aligning with the principles of green chemistry. organic-chemistry.org
Alternative Solvents: Moving away from volatile organic solvents towards greener alternatives like water or dimethyl sulfoxide (B87167) (DMSO) is crucial. ijprajournal.com Research into solvent-free reaction conditions or the use of aqueous media for the reaction between 2-fluorobenzaldehyde (B47322) and hydroxylamine (B1172632) hydrochloride could significantly improve the environmental footprint of the synthesis. niscpr.res.in
Deeper Mechanistic Insights into Complex Reaction Systems
While the formation of oximes is well-established, the influence of the ortho-fluoro substituent on the reactivity and mechanisms of subsequent reactions warrants deeper investigation. The electron-withdrawing nature of the fluorine atom can significantly impact reaction pathways and product distributions.
Future mechanistic studies should aim to:
Elucidate the Beckmann Rearrangement: The Beckmann rearrangement, which converts oximes into amides or nitriles, is a fundamental transformation. masterorganicchemistry.comwikipedia.org A detailed investigation into the rearrangement of this compound would clarify how the fluorine atom affects the migratory aptitude of the aryl group and the stability of reaction intermediates. This could lead to the selective synthesis of valuable fluorinated amides. masterorganicchemistry.com
Investigate Iminyl Radical Formation: The facile fragmentation of the N-O bond in oximes can generate iminyl radicals, which are versatile intermediates in organic synthesis. nsf.gov Future research should explore the conditions (e.g., photochemical or transition metal-catalyzed) under which this compound forms iminyl radicals and study their subsequent reactivity, such as in cyclization or addition reactions. nsf.gov
Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways and transition states. rsc.org Applying computational methods to model reactions involving this compound will help predict its reactivity and guide the design of new synthetic transformations.
Design and Synthesis of Advanced Derivatives for Emerging Chemical Applications
The core structure of this compound is an excellent scaffold for the synthesis of advanced derivatives with potential applications in medicinal chemistry and materials science. The fluorine atom is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.
Key areas for derivative synthesis include:
Biologically Active Molecules: Oximes and their derivatives, such as oxime esters and ethers, are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. niscpr.res.innih.govnih.gov Synthesizing a library of derivatives by modifying the oxime's hydroxyl group could lead to the discovery of new therapeutic agents. For instance, creating O-benzyl oxime derivatives has been a strategy to develop dual-acting agents targeting enzymes and oxidative stress. mdpi.com
Ligands for Metal Complexes: Oxime groups are effective ligands for coordinating with metal ions. wikipedia.org Novel derivatives of this compound could be designed as chelators for specific metal ions, with potential applications in catalysis or as sequestering agents.
Functional Materials: The incorporation of the fluorinated oxime moiety into larger molecular architectures, such as polymers or dendrimers, could lead to new materials with unique properties.
| Derivative Type | General Structure | Potential Application | Rationale / Example from Literature |
|---|---|---|---|
| Oxime Esters | ![]() | Cytotoxic Agents | Undecenoic acid-based oxime esters have been synthesized and evaluated for cytotoxic activities against various cancer cell lines. niscpr.res.in |
| Oxime Ethers | ![]() | Enzyme Inhibitors | (E)-benzaldehyde O-(benzyl)-oximes have been developed as inhibitors of aldose reductase, relevant to diabetic complications. mdpi.com |
| Amides (via Beckmann Rearrangement) | ![]() | Pharmaceutical Intermediates | The Beckmann rearrangement is a classic method for converting oximes to amides, which are common structures in pharmaceuticals. masterorganicchemistry.comwikipedia.org |
| Metal Complexes | ![]() | Catalysis, Analysis | Oximes like dimethylglyoxime (B607122) are well-known ligands for metal ions such as nickel, used in analysis and catalysis. wikipedia.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and development of this compound derivatives, future research should embrace modern synthesis technologies. Flow chemistry and automated platforms offer significant advantages over traditional batch processing.
The integration of these technologies should focus on:
Developing Continuous Flow Synthesis: Translating the synthesis of this compound and its key derivatives to a continuous flow process can enhance safety, improve reaction control (e.g., temperature and mixing), and allow for easier scalability. This is particularly important when dealing with potentially energetic or unstable intermediates.
High-Throughput Screening: Automated synthesis platforms can be employed to rapidly generate libraries of derivatives by reacting this compound with a diverse set of building blocks. This high-throughput approach, coupled with automated biological screening, can significantly accelerate the identification of lead compounds for drug discovery or other applications.
Real-Time Reaction Monitoring: Implementing in-line analytical techniques (e.g., IR or NMR spectroscopy) within a flow reactor can provide real-time data on reaction progress. This allows for rapid optimization of reaction conditions, leading to higher yields and purity while minimizing waste.
By pursuing these future research directions, the scientific community can fully harness the synthetic versatility of this compound, paving the way for new discoveries in sustainable chemistry, medicine, and materials science.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing (E)-2-Fluorobenzaldehyde oxime and confirming its stereochemical configuration?
- Methodological Answer : The synthesis typically involves palladium-catalyzed reactions, such as ortho-bromination of substituted benzaldoximes . To confirm the (E)-configuration, use spectroscopic techniques:
- NMR : Compare chemical shifts of the oxime proton (δ ~8–10 ppm) and fluorine coupling patterns.
- X-ray Crystallography : Resolve spatial arrangement unambiguously.
- Purity Verification : Report melting points, HPLC retention times, and elemental analysis .
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer :
- Detailed Experimental Protocols : Include reagent stoichiometry, reaction time/temperature, and purification steps (e.g., column chromatography conditions) in the main manuscript or supplementary materials .
- Data Transparency : Provide raw spectral data (NMR, IR) in appendices and processed data (integration values, coupling constants) in the main text .
- Cross-Validation : Compare results with literature-reported synthetic routes for analogous oximes .
Advanced Research Questions
Q. What computational and experimental approaches resolve contradictions in reaction mechanisms involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Model reaction pathways to identify intermediates (e.g., water-addition products) and transition states. Compare activation energies with experimental kinetics .
- Isotopic Labeling : Track oxygen or fluorine atoms to confirm mechanistic hypotheses (e.g., nucleophilic substitution vs. radical pathways).
- In Situ Spectroscopy : Use FT-IR or Raman to monitor real-time structural changes during reactions .
Q. How do oxygen levels and gas-liquid interfaces affect the stability of this compound in enzymatic studies?
- Methodological Answer :
- Oxygen Sensitivity Assays : Conduct kinetic experiments under varying O₂ partial pressures using a stirred-tank reactor with controlled gas sparging .
- Stability Profiling : Monitor decomposition via LC-MS under aerobic vs. anaerobic conditions.
- Interfacial Effects : Compare reaction rates in biphasic (e.g., water-organic solvent) vs. homogeneous systems to assess oxygen transfer limitations .
Q. What strategies address discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically review experimental conditions (e.g., cell lines, solvent vehicles) across studies to identify confounding variables .
- Structure-Activity Relationships (SAR) : Synthesize analogs with controlled substituents (e.g., fluorine position, oxime methylation) to isolate critical pharmacophores .
- Dose-Response Validation : Replicate assays using standardized protocols (e.g., MTT for cytotoxicity) to confirm activity thresholds .
Data Analysis & Interpretation
Q. How should researchers handle large datasets from stability or kinetic studies of this compound?
- Methodological Answer :
- Raw Data Management : Archive unprocessed spectra/chromatograms in supplementary files. Use tools like Python/Pandas for statistical filtering .
- Uncertainty Quantification : Report standard deviations from triplicate experiments and instrument error margins (e.g., ±0.1 eV for ionization energies) .
- Visualization : Plot Arrhenius curves for temperature-dependent degradation or 3D molecular surfaces for DFT-optimized geometries .
Q. What criteria determine whether observed intermediates in this compound reactions are experimentally relevant?
- Methodological Answer :
- Kinetic Trapping : Use cryogenic conditions or quenching agents to isolate short-lived species for characterization .
- Theoretical Thresholds : Compare calculated Gibbs free energies (ΔG) with detection limits of analytical methods (e.g., NMR sensitivity ~1 μM) .
- Cross-Study Validation : Align findings with prior reports on analogous oxime intermediates (e.g., acetone oxime water-adducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



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